molecular formula C12H18F2N4O B7001772 N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide

N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide

Cat. No.: B7001772
M. Wt: 272.29 g/mol
InChI Key: CBGRKJLDPZZTHD-UHFFFAOYSA-N
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Description

N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide is a heterocyclic compound that features a pyrazole ring and an azepane ring with difluoro substitution

Properties

IUPAC Name

N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N4O/c1-9-8-17(2)16-10(9)15-11(19)18-6-3-4-12(13,14)5-7-18/h8H,3-7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGRKJLDPZZTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1NC(=O)N2CCCC(CC2)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the azepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,4-dimethyl-3-pyrazolecarboxylic acid with 4,4-difluoroazepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazolone derivatives.

    Reduction: Reduction reactions can target the azepane ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The difluoroazepane moiety may enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dimethylpyrazol-3-yl)-4,4-difluoroazepane-1-carboxamide is unique due to the combination of the pyrazole and azepane rings with difluoro substitution. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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